![molecular formula C6H3BrClN3 B8053901 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8053901.png)
4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications .
Méthodes De Préparation
The synthesis of 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by bromination to introduce the bromine atom . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Applications De Recherche Scientifique
Medicinal Chemistry
1. Kinase Inhibitor Development
4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine serves as a crucial scaffold in the design and synthesis of kinase inhibitors. Kinases are essential enzymes that regulate various cellular processes, including cell division and metabolism. The compound's structure allows for effective binding to kinase active sites, thereby inhibiting their activity.
Case Study : A study synthesized multiple derivatives of pyrazolo[3,4-b]pyridine, with some exhibiting potent inhibition against TRKA kinase, a target implicated in several cancers. One derivative demonstrated an IC50 value of 56 nM against TRKA, highlighting its potential as a therapeutic agent for cancer treatment .
2. Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer properties. For instance, derivatives have been shown to selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that certain derivatives can inhibit bacterial growth by targeting specific enzymes essential for bacterial survival. The precise mechanisms are still under investigation but may involve interference with metabolic pathways crucial to bacterial proliferation .
1. Anti-inflammatory Effects
this compound has shown potential anti-inflammatory effects by inhibiting specific signaling pathways involved in inflammation. Its interaction with kinases that regulate inflammatory responses suggests it could modulate immune responses effectively .
2. Chemical Biology Applications
In chemical biology, this compound serves as a probe to study various biological pathways and molecular interactions. Its ability to bind selectively to molecular targets makes it a valuable tool for exploring cellular mechanisms .
Mécanisme D'action
The mechanism of action of 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways .
Comparaison Avec Des Composés Similaires
4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
4-Chloro-3-bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but different positions of halogen atoms.
3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine: Contains two chlorine atoms instead of bromine and chlorine.
4-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the chlorine atom.
The unique combination of bromine and chlorine atoms in this compound contributes to its distinct chemical properties and biological activities .
Activité Biologique
4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This compound belongs to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system. The presence of halogen substituents (bromine and chlorine) enhances its reactivity and biological profile.
- IUPAC Name : 4-bromo-3-chloro-2H-pyrazolo[3,4-b]pyridine
- Molecular Formula : C6H3BrClN3
- Molecular Weight : 232.46 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation. This inhibition can lead to reduced tumor growth and altered cellular signaling pathways associated with cancer progression .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:
- In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various human cancer cell lines, including HeLa and HCT116 cells .
- In vivo evaluations using xenograft models have shown promising results, where compounds derived from this scaffold significantly inhibited tumor growth without systemic toxicity .
Enzyme Inhibition
This compound also acts as an inhibitor for several key enzymes:
- Fibroblast Growth Factor Receptors (FGFRs) : A series of pyrazolo[3,4-b]pyridine derivatives were identified as selective FGFR kinase inhibitors, showcasing potential for cancer therapy targeting these receptors .
- Phosphodiesterase-4 (PDE4) : Some derivatives have been reported to inhibit PDE4, which is involved in inflammatory responses, suggesting anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural modifications. The following table summarizes key findings related to SAR:
Substituent | Biological Activity | Remarks |
---|---|---|
Bromine at position 4 | Enhanced TRK inhibition | Critical for antitumor activity |
Chlorine at position 3 | Modulates enzyme selectivity | Influences pharmacokinetic properties |
Alkylaminoethyl groups | Increased antiproliferative activity | Potent against various cancer cell lines |
Case Studies
- Study on FGFR Inhibition :
-
Cytotoxicity Assessment :
- Another investigation focused on the cytotoxic effects of various derivatives against human and murine cancer cell lines. Compounds demonstrated low micromolar activity (0.75–4.15 μM) while sparing normal cells from proliferation inhibition, highlighting their selective toxicity towards cancer cells .
Propriétés
IUPAC Name |
4-bromo-3-chloro-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMOFCAXIPDRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.